N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide
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Overview
Description
N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide is a heterocyclic compound with a molecular formula of C₉H₁₂N₄O and a molecular weight of 192.22 g/mol . This compound is part of the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable pyrazole derivative . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs₂CO₃) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been identified as a full agonist of the human GPR119 receptor, which plays a role in glucose homeostasis and insulin secretion . The conformational restriction of the core scaffold is crucial for its activity, ensuring the proper spatial arrangement of key pharmacophoric elements .
Comparison with Similar Compounds
Similar Compounds
2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole: A related compound with similar structural features but lacking the cyclopropyl group.
Pyrazole-based GPR119 agonists: These compounds share the pyrazole core but differ in their substituents and overall structure.
Uniqueness
N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H12N4O |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
N-cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H12N4O/c14-9(11-5-1-2-5)8-6-3-10-4-7(6)12-13-8/h5,10H,1-4H2,(H,11,14)(H,12,13) |
InChI Key |
VVSBJVOGKRGBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=NNC3=C2CNC3 |
Origin of Product |
United States |
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